Ethyl 3-amino-2-chlorobenzoate
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Description
Ethyl 3-amino-2-chlorobenzoate is a chemical compound with the molecular formula C9H10ClNO2 . It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-2-chlorobenzoate consists of a benzene ring substituted with an ethyl ester, an amino group, and a chlorine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Chemical Reactions Analysis
Amines, including Ethyl 3-amino-2-chlorobenzoate, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . Additionally, they can participate in elimination reactions, such as the Hofmann elimination .Physical And Chemical Properties Analysis
Ethyl 3-amino-2-chlorobenzoate is a clear colorless to pale yellow liquid . It has a molecular weight of 199.63 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
Ethyl 3-amino-2-chlorobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .
properties
IUPAC Name |
ethyl 3-amino-2-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYZWIXJWWAFSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-2-chlorobenzoate |
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